![molecular formula C14H8Cl4O B14624155 5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol CAS No. 56958-04-4](/img/structure/B14624155.png)
5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol is a chlorinated phenolic compound known for its significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its complex structure, which includes multiple chlorine atoms and a phenolic group, making it a subject of interest for researchers and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol typically involves the reaction of chloral hydrate with chlorobenzene in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may also involve the use of catalysts like aluminum chloride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The use of high-purity reagents and precise control of reaction parameters is crucial to achieve high yields and purity of the final product. The industrial process may also include steps for purification, such as recrystallization or chromatography, to remove any impurities .
化学反应分析
Types of Reactions
5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated phenols.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated phenols. Substitution reactions can result in a variety of derivatives with different functional groups .
科学研究应用
5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides, disinfectants, and other industrial chemicals
作用机制
The mechanism of action of 5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol involves its interaction with cellular components. The compound can disrupt cellular processes by interfering with enzyme activities and membrane functions. Its chlorinated structure allows it to penetrate cell membranes and interact with intracellular targets, leading to various biological effects .
相似化合物的比较
Similar Compounds
- Phenol, 2,2’-methylenebis [4-chloro-]
- 1,1-dichloro-2-(2-chlorophenyl)-2-(4-chlorophenyl)ethene
Uniqueness
5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol is unique due to its specific arrangement of chlorine atoms and phenolic group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .
属性
CAS 编号 |
56958-04-4 |
|---|---|
分子式 |
C14H8Cl4O |
分子量 |
334.0 g/mol |
IUPAC 名称 |
5-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol |
InChI |
InChI=1S/C14H8Cl4O/c15-9-3-1-8(2-4-9)13(14(17)18)11-6-5-10(16)7-12(11)19/h1-7,19H |
InChI 键 |
LYCWLQLHTMRBQJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=C(Cl)Cl)C2=C(C=C(C=C2)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide](/img/structure/B14624072.png)

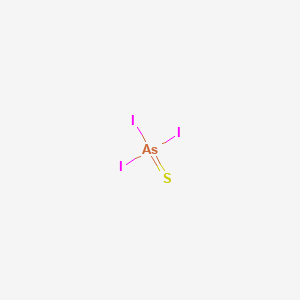
![5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate](/img/structure/B14624103.png)
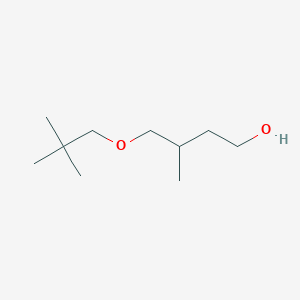
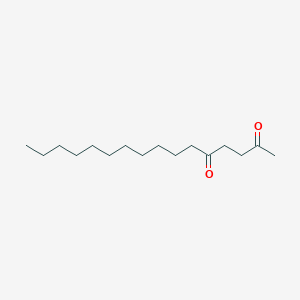
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)
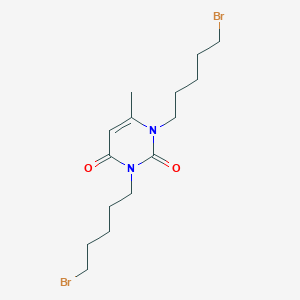
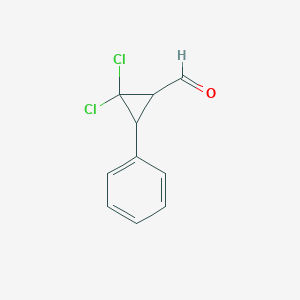
![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)
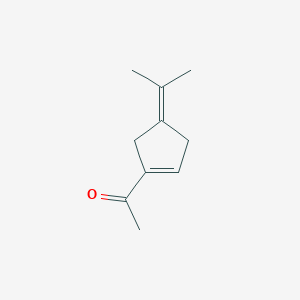
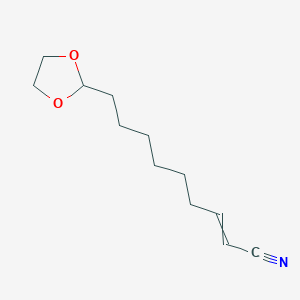

![N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine](/img/structure/B14624143.png)
